![molecular formula C14H20FN B1531541 [(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine CAS No. 1865580-04-6](/img/structure/B1531541.png)
[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine
Overview
Description
[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine, commonly known as 1-F-2-PEA, is a novel psychoactive substance (NPS) that has recently become available on the research chemical market. 1-F-2-PEA is a synthetic compound and its effects have not been extensively studied. However, its pharmacological properties have been explored in a few studies and it is known to have a range of effects on the body, including stimulation, euphoria, and sedation.
Scientific Research Applications
Neurotransmitter Research
The 2-phenethylamine core of the compound is structurally similar to endogenous catecholamines like dopamine, norepinephrine, and epinephrine. This similarity allows it to serve as a valuable tool in studying dopaminergic neurons, which are crucial for understanding voluntary movement, stress, and mood .
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-phenethylamine are used to create ligands for various receptors. These ligands can help in identifying new therapeutic targets for conditions such as depression, schizophrenia, and Parkinson’s disease .
Drug Design
The compound’s structure is beneficial for designing selective receptor agonists or antagonists. By modifying the 2-phenethylamine motif, researchers can develop new drugs with improved efficacy and reduced side effects .
Pharmacological Studies
This compound can be used to synthesize analogs that interact with monoamine oxidase (MAO) and dopamine transporters (DAT), which are significant in the treatment of neurodegenerative diseases and mental health disorders .
Bioactive Compound Synthesis
The flexibility of the 2-phenethylamine scaffold allows for the synthesis of bioactive compounds. These compounds can be potential candidates for drug development, especially in targeting neurological pathways .
Therapeutic Agent Development
Researchers can utilize this compound to develop therapeutic agents that act on sigma receptors and trace amine-associated receptors (TAAR1). These receptors are involved in several physiological processes and can be targeted for treating various diseases .
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c15-14(9-4-5-10-14)12-16-11-8-13-6-2-1-3-7-13/h1-3,6-7,16H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWMVCYUMRVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Fluorocyclopentyl)methyl](2-phenylethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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